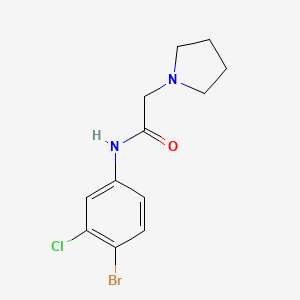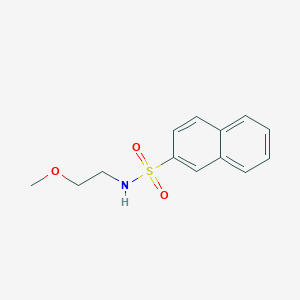
potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate, also known as KBrQT, is a chemical compound that has been studied for its potential use in scientific research. It is a quinoline derivative that has been synthesized through various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate involves the inhibition of DNA synthesis and the induction of cell cycle arrest. It has been shown to target specific enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate has several advantages for use in lab experiments, including its ability to selectively target cancer cells and its low toxicity. However, it also has limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate, including the development of more efficient synthesis methods, the identification of additional targets for its anticancer activity, and the investigation of its potential use in combination with other anticancer agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate and its potential for use in other areas of scientific research.
Synthesemethoden
Potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate has been synthesized through various methods, including the reaction of 6-bromo-2-chloroquinoline-4-carboxylic acid with potassium thioacetate and 5-chlorothiophene-2-carboxylic acid. Another method involves the reaction of 6-bromo-2-chloroquinoline-4-carboxylic acid with potassium thiocyanate and 5-chlorothiophene-2-carboxylic acid. The synthesis of potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate involves several steps and requires careful attention to detail.
Wissenschaftliche Forschungsanwendungen
Potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
potassium;6-bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2S.K/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12;/h1-6H,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCJCTMWIPYMTO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrClKNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-phenyl-1-piperazinyl)ethyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5028418.png)

![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5028444.png)

![N-[3-(4-iodophenoxy)propyl]-1-butanamine](/img/structure/B5028449.png)
![2-[5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5028453.png)

![4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5028474.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5028480.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5028492.png)